Elaidic Anhydride
Description
Conceptual Framework and Academic Significance of Fatty Acid Anhydrides
Fatty acid anhydrides are organic compounds that consist of two fatty acid acyl groups joined by an oxygen atom. masterorganicchemistry.com They are formally derived from the dehydration of two molecules of a carboxylic acid. masterorganicchemistry.com This class of compounds is characterized by the functional group R-C(=O)O(O=)C-R', where R and R' represent the long hydrocarbon chains of fatty acids.
Chemical Reactivity and Role in Synthesis: The academic significance of fatty acid anhydrides lies in their reactivity as acylating agents. They are more reactive towards nucleophiles than the corresponding esters but generally less reactive and easier to handle than the more aggressive acid chlorides. libretexts.org This intermediate reactivity makes them valuable reagents in organic synthesis for introducing fatty acyl chains into other molecules. Common reactions include:
Alcoholysis: Reacting with alcohols to form an ester and a carboxylic acid molecule. libretexts.org
Aminolysis: Reacting with ammonia, primary amines, or secondary amines to yield an amide and a carboxylate salt. libretexts.org
Hydrolysis: Reacting with water to produce two equivalents of the corresponding carboxylic acid. libretexts.org
This reactivity profile allows for the controlled synthesis of a wide range of lipid derivatives, such as specific esters and amides, which are crucial tools in biochemical and pharmacological studies.
Methods of Synthesis: The preparation of fatty acid anhydrides can be achieved through several established synthetic routes. A common laboratory method involves the reaction of a fatty acid with a dehydrating agent or a coupling agent. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) has been effectively used to synthesize anhydrides like caprylic, palmitic, stearic, and oleic anhydrides in high yields by reacting with the free fatty acid at room temperature. researchgate.netnih.gov Another prevalent industrial method is the reaction of a higher fatty acid with a dehydrating agent like acetic anhydride (B1165640). google.com This process can be optimized to produce symmetrical anhydrides by removing the by-product acid under vacuum. google.com
The significance of these compounds also extends to materials science, where they are used to synthesize polyanhydrides, a class of biodegradable polymers investigated for controlled drug delivery systems. researchgate.net The incorporation of fatty acid chains into polymer backbones can modify properties such as hydrophobicity and flexibility. researchgate.net
Historical Trajectories and Modern Research Impetus for Elaidic Anhydride
The study of this compound is intrinsically linked to its precursor, elaidic acid. Elaidic acid, the trans-9-octadecenoic acid, was identified as the trans-isomer of the naturally abundant oleic acid. wikipedia.orgebi.ac.uk Early synthetic work in the 1930s established methods for preparing both oleic and elaidic acids in a way that prevented the formation of structural isomers, providing pure materials for further investigation. electronicsandbooks.com The development of general methods for creating fatty acid anhydrides, such as reacting fatty acids with acetic anhydride or using coupling agents, paved the way for the synthesis of this compound from its parent acid. researchgate.netgoogle.com
Modern Research Drivers: The modern impetus for research into this compound stems from the specific properties imparted by the elaidoyl group's trans configuration. Unlike the bent shape of the cis-isomer (oleoyl group), the trans double bond in the elaidoyl chain results in a more linear, straight-chain molecular geometry. This structural difference significantly influences the physical properties of its derivatives, such as packing in the solid state and melting point.
Current and potential research applications are driven by this unique structure:
Organic and Medicinal Chemistry: this compound serves as a specialized acylating agent to introduce the elaidoyl moiety into target molecules. This allows for the synthesis of specific trans-fatty acid-containing lipids, such as esters or amides, which can be used as analytical standards or as probes to study the metabolic and physiological effects of trans-fats. nih.gov For example, elaidic acid has been shown to influence hepatic lipogenesis, and synthetic derivatives are essential for studying these molecular mechanisms. nih.gov
Materials Science: In polymer and surface chemistry, the linear structure of the elaidoyl group is of particular interest. Fatty acid anhydrides can be used to modify the surfaces of materials like cellulose (B213188). mdpi.com The use of this compound could impart a specific hydrophobicity and surface morphology due to the efficient packing of the straight aliphatic chains. This could be relevant in the development of novel biomaterials, coatings, or phase-change materials. mdpi.com
Lipidomics and Biochemistry: The synthesis of complex lipids containing trans-fatty acids is crucial for understanding their role in biological membranes and metabolic pathways. This compound provides a direct route to creating these molecules, enabling detailed studies on how trans-fat incorporation affects membrane fluidity, protein function, and cellular signaling.
The compound's utility is thus defined by its role as a synthetic precursor that allows researchers to precisely control the isomeric form of the fatty acid component in more complex molecules, facilitating a deeper understanding of the structure-function relationships of lipids in biological and material systems.
Chemical and Physical Properties of this compound
Mentioned Compounds
Structure
2D Structure
Properties
IUPAC Name |
[(E)-octadec-9-enoyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282105 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55726-25-5, 6085-36-5 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elaidic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
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State of the Art Synthetic Methodologies for Elaidic Anhydride
Intermolecular Dehydration and Anhydride (B1165640) Interchange Strategies
One of the primary routes to symmetrical anhydrides involves the reaction of a carboxylic acid with a dehydrating agent, often another, more reactive anhydride like acetic anhydride. This approach relies on shifting reaction equilibria to favor the formation of the desired product.
The formation of elaidic anhydride using acetic anhydride proceeds through a series of nucleophilic acyl substitution reactions. The mechanism is initiated by the nucleophilic attack of the elaidic acid's carboxyl group on one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate (B1210297) ion as a leaving group and forming a mixed elaidic-acetic anhydride.
In the subsequent step, a second molecule of elaidic acid acts as a nucleophile, attacking the more electrophilic elaidic carbonyl carbon of the mixed anhydride. The resulting tetrahedral intermediate expels a molecule of acetic acid, yielding the final product, this compound. This process is effectively an anhydride interchange reaction, driven by the relative concentrations of the reactants and the removal of byproducts. A preferred method for preparing food-grade fatty acid anhydrides involves the reaction of higher fatty acids with a dehydrating agent such as acetic anhydride. google.com
The synthesis of an anhydride from a carboxylic acid is an equilibrium-controlled process. To achieve high conversion to this compound, the equilibrium must be shifted toward the product side. This is typically accomplished by the continuous removal of the acetic acid byproduct from the reaction mixture, often under vacuum. google.com
The kinetics of the anhydride formation are expected to follow second-order behavior, being first-order with respect to each reactant (elaidic acid and the activating agent). researchgate.netsemanticscholar.org The rate of reaction is influenced by factors such as temperature, catalyst presence, and reactant concentration. While specific kinetic data for this compound formation is not extensively detailed in the literature, the principles can be illustrated with representative data.
Table 1: Illustrative Reaction Rate Data for Anhydride Formation This table presents hypothetical data to demonstrate the principles of second-order reaction kinetics.
| Initial [Elaidic Acid] (M) | Initial [Acetic Anhydride] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 0.002 |
| 0.2 | 0.1 | 0.004 |
| 0.1 | 0.2 | 0.004 |
| 0.2 | 0.2 | 0.008 |
Process Intensification and Scalability in this compound Synthesis
Process intensification aims to develop more efficient, cost-effective, and sustainable chemical processes. sphinxsai.com For the synthesis of this compound, a key intensification strategy involves a multi-stage process. google.com The first stage is the initial reaction under mild conditions. google.com A second stage focuses on converting mixed anhydrides to the desired symmetrical anhydride by continuously removing the acetic acid byproduct under vacuum, which displaces the reaction equilibrium. google.com In a final step, the symmetrical anhydride is purified under mild conditions, for example, using thin-film short-path evaporation. google.com
Further intensification could be achieved by transitioning from batch reactors to continuous flow microreactors. sphinxsai.comwur.nl This approach offers significantly improved heat and mass transfer, allowing for better temperature control and potentially reducing reaction times and byproduct formation, thereby enhancing scalability and product purity. sphinxsai.com
Carbodiimide-Mediated Coupling Approaches (e.g., Dicyclohexylcarbodiimide)
Carbodiimides, particularly dicyclohexylcarbodiimide (B1669883) (DCC), are powerful dehydrating agents widely used for the preparation of amides, esters, and anhydrides under mild conditions. chemicalbook.com This method is highly effective for synthesizing fatty acid anhydrides, providing high yields at room temperature. nih.govhuji.ac.il
The reaction mechanism of carbodiimide-mediated anhydride formation is well-understood. chemicalbook.com The carboxylic acid, in this case, elaidic acid, first adds across one of the C=N double bonds of DCC. This initial step forms a highly reactive O-acylisourea intermediate. fiveable.mewikipedia.orgchempedia.info This intermediate is essentially an activated form of the carboxylic acid.
The reactive O-acylisourea can then follow two main pathways. The desired pathway involves a nucleophilic attack by a second molecule of elaidic acid on the activated carbonyl group. wikipedia.org This reaction forms the symmetrical this compound and the insoluble, stable byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration. nih.govresearchgate.net An undesired side reaction involves the intramolecular rearrangement of the O-acylisourea to form a stable N-acylurea, which can be minimized by selecting appropriate solvents. wikipedia.org
The efficiency of the DCC-mediated synthesis of fatty acid anhydrides is highly dependent on reaction parameters, particularly the choice of solvent. researchgate.net The reaction proceeds under mild conditions, typically at room temperature, which is crucial for maintaining the stereochemical integrity of the trans double bond in elaidic acid.
Studies on analogous fatty acids have shown that solvent polarity significantly impacts the yield of the anhydride versus the formation of the N-acylurea byproduct. Non-polar solvents tend to favor the desired anhydride formation. Research has demonstrated that using carbon tetrachloride as a solvent provides the highest yields (87-94%) for fatty acid anhydrides. nih.govresearchgate.net
Table 2: Effect of Solvent on the Yield of Palmitic Anhydride Using DCC Data adapted from a study on the synthesis of fatty acid anhydrides, demonstrating the impact of solvent choice on reaction yield. researchgate.net
| Solvent | Anhydride Yield (%) | DCU Yield (%) | DCAU* Yield (%) |
| Diethyl ether | 44.3 | 44.5 | 41.6 |
| Petroleum ether | 86.3 | 85.0 | 7.1 |
| Benzene | 85.0 | 85.0 | 8.1 |
| Pyridine (B92270) | 39.3 | 42.0 | - |
| Chloroform | 86.5 | 76.4 | 8.9 |
| Carbon tetrachloride | 94.5 | 92.0 | 4.0 |
*DCAU refers to the N-acylurea byproduct.
Acyl Halide Coupling Routes
A cornerstone in the synthesis of carboxylic anhydrides is the coupling of an acyl halide with a carboxylate salt or a carboxylic acid. This method is highly effective due to the significant reactivity of the acyl halide starting material. pressbooks.pub For this compound, this involves the reaction of elaidoyl chloride with either elaidic acid or a salt such as sodium elaidate (B1234055).
The formation of an anhydride from an acyl chloride and a carboxylic acid proceeds through a nucleophilic acyl substitution mechanism. youtube.comlibretexts.org The reaction can be conceptualized in the following stages:
Nucleophilic Attack : The oxygen atom of the hydroxyl group in elaidic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of elaidoyl chloride. youtube.com This initial attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. youtube.com
Intermediate Reformation : The tetrahedral intermediate is unstable. The electrons on the negatively charged oxygen atom reform the double bond with the carbon.
Leaving Group Elimination : Simultaneously, the chloride ion, being an excellent leaving group, is expelled. youtube.com This restores the carbonyl group and results in a protonated anhydride intermediate.
Deprotonation : In the final step, a weak base, such as another molecule of elaidic acid or an added base like pyridine, removes the proton from the intermediate to yield the neutral this compound molecule and a byproduct (e.g., pyridinium (B92312) chloride or hydrogen chloride). pressbooks.pubyoutube.com
The reaction rate is significantly enhanced when a carboxylate salt (e.g., sodium elaidate) is used instead of the carboxylic acid. quimicaorganica.org The negatively charged carboxylate is a much stronger nucleophile, leading to a faster initial attack on the acyl chloride under milder conditions. pressbooks.pubquimicaorganica.org
While the condensation of a carboxylate salt with an acyl halide can proceed without a catalyst, the reaction involving a carboxylic acid is often facilitated by a base to improve reaction rates and yield. pressbooks.pub These bases are not catalysts in the strictest sense but act as promoters or activators.
The selectivity of the reaction is crucial to prevent the formation of unwanted byproducts. The choice of base and reaction conditions plays a significant role in achieving high selectivity for the desired anhydride.
| Catalyst/Promoter | Role in Synthesis | Impact on Selectivity |
| Pyridine | Acts as a weak base to neutralize the HCl byproduct. pressbooks.pub | Drives the reaction equilibrium towards the product side, preventing the reversal of the reaction and potential acid-catalyzed side reactions. |
| Triethylamine | Similar to pyridine, it serves as an acid scavenger. | Its higher basicity can accelerate the reaction but may also promote side reactions if not used judiciously. |
| Carboxylate Salt (Stoichiometric) | Functions as the nucleophile. quimicaorganica.org | Using the pre-formed salt of elaidic acid ensures that the nucleophile is strong, allowing for milder reaction conditions and reducing the likelihood of thermal degradation or side reactions. |
The use of a non-nucleophilic base like pyridine is common practice. It efficiently neutralizes the hydrogen chloride generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. pressbooks.pub
Emerging Synthetic Paradigms for Anhydrides
Modern organic synthesis seeks more efficient and atom-economical methods. For anhydrides, this includes novel catalytic cycles and the application of energy-efficient technologies.
A sophisticated approach in modern chemistry involves the use of carboxylic acids as substrates in transition-metal-catalyzed reactions. These transformations often proceed through the in-situ formation of an anhydride intermediate, which then enters the catalytic cycle. mdpi.comnih.gov
The general mechanism involves:
Activation : The carboxylic acid (e.g., elaidic acid) is first activated with a highly reactive anhydride, such as pivalic anhydride (Piv₂O), to form a mixed anhydride intermediate. nih.gov
Oxidative Addition : This mixed anhydride then undergoes oxidative addition to a low-valent transition metal catalyst, typically a Palladium(0) complex. nih.gov
Decarbonylation : The resulting acyl-metal intermediate can then lose a molecule of carbon monoxide (CO) in a process called decarbonylation. mdpi.comresearchgate.net
Reductive Elimination/Further Reaction : The final metal-containing intermediate undergoes reductive elimination or another reaction (like β-hydride elimination) to release the final product and regenerate the active catalyst. mdpi.comnih.gov
This paradigm positions anhydrides not as the final target but as crucial, reactive intermediates for generating other valuable molecules. Research has demonstrated that aryl anhydrides can serve as effective electrophiles in palladium-catalyzed decarbonylative cross-coupling reactions, highlighting their reactivity and utility in such synthetic strategies. nih.gov
| Research Finding | Catalyst System | Substrate/Intermediate | Significance |
| Decarbonylative Halogenation mdpi.com | Pd/Xantphos | Acid Anhydrides | Demonstrates that anhydrides can serve as stable, cost-effective precursors in decarbonylative transformations to form aryl halides. |
| Decarbonylative [4+2] Annulation nih.gov | Palladium Cluster Catalyst | Mixed Anhydride Intermediate | Shows that a carboxylic acid can be activated in situ to a mixed anhydride, which then participates in a C-C bond-forming cascade. |
| Decarbonylative Alkynylation nih.gov | Pd(OAc)₂/XantPhos | Aryl Anhydrides | Establishes that anhydrides are highly reactive electrophiles for synthesizing internal alkynes via decarbonylative Sonogashira coupling. |
To align with the principles of green chemistry, new methodologies focus on reducing reaction times, energy consumption, and waste generation.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times through efficient and rapid heating. While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles are applicable. Studies on related fatty acids, like oleic acid, have shown that microwave irradiation significantly enhances the rate of reactions such as esterification. mdpi.com This suggests that the conversion of elaidic acid to its anhydride could be similarly accelerated, potentially leading to higher throughput and reduced energy consumption compared to conventional heating methods. mdpi.com
Solvent-Free Methodologies : The elimination of volatile organic solvents is a key goal in sustainable chemistry. Methodologies are being developed to produce carboxylic anhydrides under solvent-free conditions. One patented approach describes the reaction of a carboxylic acid with specific reagents in the presence of a Group II metal compound catalyst, which can proceed efficiently near room temperature without the need for a solvent. google.com Such a process for this compound would offer significant environmental benefits by reducing solvent waste and simplifying product purification.
| Methodology | Conventional Method (e.g., Acyl Halide Route) | Emerging Paradigm |
| Energy Source | Conductive heating (oil bath, heating mantle) | Microwave Irradiation |
| Reaction Time | Hours | Minutes to Hours mdpi.com |
| Solvent Use | Typically requires an inert organic solvent (e.g., DCM, THF) | Potential for solvent-free conditions google.com |
| Waste Profile | Generates solvent waste and HCl byproduct | Reduced solvent waste; potential for cleaner byproduct profiles |
The adoption of these emerging paradigms could offer more sustainable and efficient pathways for the industrial production of this compound and other related long-chain fatty anhydrides.
Reaction Mechanisms and Chemical Transformations Involving Elaidic Anhydride
Nucleophilic Acyl Substitution Reactivitylibretexts.orgwikipedia.org
The anhydride (B1165640) moiety of elaidic anhydride is highly susceptible to nucleophilic attack. libretexts.org These reactions proceed via a nucleophilic acyl substitution mechanism, where a nucleophile adds to one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. Subsequently, a carboxylate group (elaidate) is eliminated as a leaving group, resulting in the formation of a new acylated product and a molecule of elaidic acid. wikipedia.org The reactivity is comparable to, though slightly less vigorous than, that of acyl chlorides. chemguide.co.uk
Esterification Reactions with Alcohols: Mechanistic Pathways and Stereoselectivitychemguide.co.ukbyjus.com
This compound reacts with alcohols in a process known as alcoholysis to form esters and elaidic acid. libretexts.orgchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution. libretexts.org
Mechanistic Pathway: The reaction can be catalyzed by acid. youtube.comchemguide.co.uk The general mechanism involves the following steps:
Protonation of a Carbonyl Oxygen (Acid-Catalyzed): In the presence of an acid catalyst, one of the carbonyl oxygen atoms is protonated, which significantly increases the electrophilicity of the attached carbonyl carbon. youtube.comchemguide.co.uk
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving group portion of the intermediate. libretexts.org
Elimination of Leaving Group: The carbonyl group reforms, leading to the elimination of a molecule of elaidic acid (the leaving group). libretexts.orglibretexts.org
Deprotonation: The final protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com
Under neutral or base-promoted conditions (using a non-nucleophilic base like pyridine), the alcohol directly attacks the carbonyl carbon, and the base assists in the deprotonation steps. libretexts.orglibretexts.org
Stereoselectivity: The esterification reaction occurs exclusively at the anhydride functional group. The trans configuration of the double bond at the C9 position of the elaidic acid backbone remains unaffected by the reaction conditions typical for esterification. Therefore, the reaction is highly stereoselective in that the stereochemistry of the fatty acid chain is preserved in both the resulting ester and the elaidic acid byproduct.
| Reactant | Nucleophile | Conditions | Products | Stereochemistry Note |
| This compound | Alcohol (R-OH) | Heat, optional acid catalyst (e.g., H₂SO₄) or base (e.g., pyridine) | Elaidic acid ester (Elaidoyl-OR), Elaidic acid | The trans geometry of the C=C bond is retained. |
Amidation Reactions with Amines: N-Acylation and Functional Group Compatibilitynih.govlibretexts.org
This compound readily reacts with primary and secondary amines to yield N-substituted elaidamides through N-acylation. libretexts.orglibretexts.orglibretexts.org This reaction is generally rapid and high-yielding. libretexts.org
Mechanism: The mechanism is analogous to esterification. The amine's nitrogen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.org This is followed by the collapse of the tetrahedral intermediate and the elimination of an elaidate (B1234055) anion. youtube.com Typically, a second equivalent of the amine is used to neutralize the elaidic acid byproduct, forming an ammonium (B1175870) carboxylate salt. libretexts.orgchemguide.co.uk
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine attacks one of the carbonyl carbons. libretexts.org
Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the nitrogen atom to a base (often a second molecule of the amine reactant). libretexts.org
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling an elaidate molecule as the leaving group. libretexts.orgyoutube.com
Functional Group Compatibility: N-acylation with this compound is generally chemoselective for amino groups. researchgate.net The carbon-carbon double bond in the elaidic acid chain is unreactive under typical amidation conditions. However, other nucleophilic functional groups, such as hydroxyl (-OH) or thiol (-SH), can compete with the amine for acylation. In molecules containing both amine and hydroxyl groups (like amino alcohols), selective N-acylation can often be achieved by controlling the reaction conditions, as amines are generally more nucleophilic than alcohols. researchgate.net
| Reactant | Nucleophile | Conditions | Products | Functional Group Note |
| This compound | Primary Amine (R-NH₂) or Secondary Amine (R₂NH) | Room temperature or gentle heating; often requires 2 equivalents of amine | N-substituted elaidamide, Elaidic acid ammonium salt | Amine is more nucleophilic than alcohol or the C=C bond, allowing for chemoselectivity. |
Hydrolysis and Alcoholysis in Controlled Environmentslibretexts.orgyoutube.com
Hydrolysis: In the presence of water, this compound undergoes hydrolysis to produce two equivalents of elaidic acid. libretexts.org This reaction is often an undesirable side reaction when performing other nucleophilic substitutions, necessitating the use of dry (anhydrous) conditions. libretexts.orglibretexts.org The mechanism is identical to that of alcoholysis, with water acting as the nucleophile. youtube.com
Alcoholysis: This is the general term for the reaction of an anhydride with an alcohol. youtube.com As detailed in section 3.1.1, this process is used for the controlled synthesis of elaidic acid esters. The reaction can be driven to completion by using the alcohol as the solvent or by removing one of the products (e.g., via distillation). researchgate.net
Cycloaddition and Related Pericyclic Reactions
These reactions involve the carbon-carbon double bond within the acyl chains of this compound, offering a pathway to functionalize the fatty acid backbone.
Diels-Alder Type Adduct Formation with Unsaturated Fatty Acid Derivatives, including Maleinisationrsc.orgnih.gov
While a classic Diels-Alder reaction requires a conjugated diene, the non-conjugated double bond of this compound can participate in a related pericyclic reaction known as the "ene reaction," particularly with strong enophiles like maleic anhydride. wikipedia.orgresearchgate.net This specific type of ene reaction is often referred to as maleinisation. rsc.orgnih.govresearchgate.net
The reaction involves heating this compound with maleic anhydride, typically at temperatures between 180-220°C. nih.govresearchgate.net The double bond of the elaidic acid chain acts as the "ene" component, and the maleic anhydride acts as the "enophile." The mechanism is a concerted process involving the formation of a new sigma bond, the migration of the double bond, and the transfer of an allylic hydrogen atom. researchgate.net This results in the formation of an alkenyl succinic anhydride derivative attached to the fatty acid chain. nih.govresearchgate.net
True Diels-Alder adducts can be formed if the fatty acid chain contains a conjugated diene system, but elaidic acid itself is a mono-unsaturate. wikipedia.orgabiosus.org
Chemo- and Regioselective Functionalization of Unsaturated Moietiesresearchgate.netresearchgate.net
Chemoselectivity: The maleinisation reaction is highly chemoselective. Under the high-temperature, solvent-free conditions typically employed, the reaction occurs preferentially at the C=C double bond of the elaidic acid chain, while the this compound's own anhydride functional group remains intact. nih.gov
Regioselectivity: The ene reaction with the trans-9-double bond of the elaidic acid chain can proceed via the abstraction of a hydrogen atom from either of the two allylic positions, C8 or C11. This leads to the formation of a mixture of two principal regioisomeric products. nih.govresearchgate.net
Pathway A: Abstraction of a proton from C8 results in the formation of a new C-C bond at C10 and a shift of the double bond to the C8-C9 position.
Pathway B: Abstraction of a proton from C11 results in the formation of a new C-C bond at C9 and a shift of the double bond to the C10-C11 position.
Studies on related oleic acid (the cis-isomer) have shown that a mixture of isomers is typically formed, and similar outcomes are expected for elaidic acid. rsc.orgresearchgate.net The exact ratio of these regioisomers can depend on the specific reaction conditions.
| Reaction Type | Reagent | Key Intermediate/Transition State | Products | Selectivity Notes |
| Ene Reaction (Maleinisation) | Maleic Anhydride | 6-membered cyclic transition state | Alkenyl succinic anhydride adducts of this compound | Chemo: Reacts at C=C bond, not the anhydride group. Regio: Forms a mixture of regioisomers due to two possible allylic proton abstraction sites (C8 and C11). |
Advanced Functionalization Through Anhydride Cleavage
The cleavage of the anhydride bond in this compound provides a versatile platform for advanced functionalization, leading to the synthesis of novel molecules that are not readily accessible through direct modification of the parent fatty acid. The reactivity of the anhydride allows for the introduction of a wide array of functional groups, paving the way for the development of new materials and chemical entities. Two significant pathways for such transformations are olefin metathesis and decarboxylative reactions.
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments by the cleavage and reformation of carbon-carbon double bonds. google.com This technology has been applied to fatty acids, including elaidic acid, to produce valuable chemicals such as dicarboxylic acids and olefins. ocl-journal.orgocl-journal.org The self-metathesis of elaidic acid, typically catalyzed by ruthenium-based complexes like Grubbs catalysts, yields 9-octadecene (B1240498) and 1,18-octadec-9-enedioic acid. ocl-journal.orgocl-journal.org
Research has shown that the trans configuration of the double bond in elaidic acid results in lower conversion rates and yields compared to its cis isomer, oleic acid, under similar metathesis conditions. ocl-journal.orgocl-journal.org This difference in reactivity is attributed to the higher steric hindrance of the trans isomer. ocl-journal.orgocl-journal.org The reaction can be influenced by various parameters, including the choice of solvent and the use of techniques like sonication to improve reaction times and yields. ocl-journal.orgocl-journal.org For instance, ultrasound-assisted self-metathesis of elaidic acid in the presence of a Grubbs ruthenium catalyst has been shown to produce the desired diacids and olefins. ocl-journal.orgocl-journal.org
While direct studies on the olefin metathesis of this compound-derived intermediates are not extensively documented, the principles of this reaction can be extended to such compounds. Intermediates derived from the cleavage of this compound, which still possess the internal double bond, could potentially undergo various metathesis reactions, including:
Self-metathesis: Leading to symmetrical difunctional molecules.
Cross-metathesis: Reacting with other olefins to introduce new functional groups and create asymmetrical molecules. ias.ac.in
Ring-closing metathesis (RCM): If the anhydride-derived intermediate contains a second double bond at an appropriate position. nih.govsigmaaldrich.com
Ring-opening metathesis polymerization (ROMP): If a cyclic olefin is used as a substrate. ias.ac.in
The functional groups introduced through the anhydride cleavage could influence the catalytic activity and the outcome of the metathesis reaction.
Table 1: Comparison of Self-Metathesis of Oleic Acid and Elaidic Acid
| Feature | Oleic Acid | Elaidic Acid | Reference |
| Isomer | cis | trans | ocl-journal.orgocl-journal.org |
| Reactivity | More reactive | Less reactive | ocl-journal.orgocl-journal.org |
| Conversion Rate | Higher | Lower | ocl-journal.orgocl-journal.org |
| Products | 9-Octadecene and 1,18-octadec-9-enedioic acid | 9-Octadecene and 1,18-octadec-9-enedioic acid | ocl-journal.orgocl-journal.org |
Decarboxylative transformations, where a carboxyl group is removed with the release of carbon dioxide, represent a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions can be applied to fatty acids to produce a variety of hydrocarbons, including alkanes and alkenes, which have potential as biofuels. rsc.orgnih.gov Various catalytic systems have been developed for the decarboxylation of fatty acids, including those based on nickel, ruthenium, and photoredox catalysts. rsc.orgmpg.deacs.org
For instance, a nickel-catalyzed reductive decarboxylation method has been described for the conversion of fatty acids to n-alkanes under mild conditions. rsc.org Another approach involves the use of triruthenium dodecacarbonyl as a catalyst, which can convert fatty acids into a mixture of alkenes, alkanes, and alkylbenzenes. acs.org This latter process has been shown to be effective for a range of fatty acids, including elaidic acid. acs.org The reaction proceeds through several simultaneous processes, including decarboxylation, isomerization, dehydrogenation, cyclization, and hydrogenation. acs.org
Furthermore, photoenzymatic decarboxylation offers a green chemistry approach, using light-driven enzymes to convert fatty acids into alkanes with high selectivity. nih.gov Decarboxylative cross-coupling reactions also present a versatile method for creating new C-C bonds by reacting a carboxylic acid with an organic halide. wikipedia.org
While specific studies on the decarboxylative transformations of this compound are limited, the known reactivity of elaidic acid in such reactions suggests that its anhydride could serve as a precursor to novel fatty acid derivatives. The anhydride could be first converted to a mono-ester or another derivative, which could then undergo decarboxylation. This two-step process would allow for the introduction of a functional group at one end of the molecule before the decarboxylative removal of the carboxyl group at the other end, leading to the formation of long-chain molecules with tailored functionalities.
Table 2: Methods for Decarboxylative Transformation of Fatty Acids
| Method | Catalyst/System | Primary Products | Reference |
| Reductive Decarboxylation | Nickel-based catalyst | n-Alkanes | rsc.org |
| Catalytic Decarboxylation | Triruthenium dodecacarbonyl | Alkenes, Alkanes, Alkylbenzenes | acs.org |
| Photoenzymatic Decarboxylation | Photodecarboxylase | Alkanes | nih.gov |
| Oxidative Decarboxylation | Silver(II)-catalyzed | Internal olefins, 1-Alkenes | wur.nl |
| Decarboxylative Cross-Coupling | Transition metal catalysts (e.g., Pd, Cu) | Biaryls, Aryl alkynes, etc. | nih.govwikipedia.org |
Advanced Applications of Elaidic Anhydride in Organic Synthesis and Functional Molecules
Synthesis of Complex Lipid Analogs and Biologically Relevant Molecules
The precise structure of lipid molecules is crucial for their function in biological systems. Elaidic anhydride (B1165640) provides a valuable tool for chemists to synthesize complex lipid analogs and other biologically relevant molecules with high precision, facilitating the study of lipid metabolism, membrane structure, and the development of lipid-based therapeutics.
Elaidic anhydride is a key reagent in the directed synthesis of symmetrical mixed-acyl triglycerides, which are valuable for studying the physical and chemical properties of fats. dss.go.th The synthesis is typically a two-step process. The first step involves the preparation of a 1,3-diglyceride from glycerol (B35011) and a chosen fatty acid. In the second, crucial step, the 1,3-diglyceride is acylated at the sn-2 position using this compound. dss.go.th This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and must be conducted under anhydrous conditions to prevent hydrolysis. dss.go.th This method allows for the specific placement of an elaidoyl group at the central position of the glycerol backbone, flanked by other fatty acids at the outer positions.
Table 1: Synthesis of Symmetrical Mixed-Acyl Triglycerides using this compound This table summarizes the key steps and conditions for the synthesis of triglycerides like SES (Stearic-Elaidic-Stearic) and PEP (Palmitic-Elaidic-Palmitic).
| Step | Description | Reagents & Conditions | Purity/Yield |
| 1 | Preparation of 1,3-Diglyceride | Glycerol, Stearic or Palmitic Acid, p-TSA catalyst. | >99% after purification. |
| 2 | Acylation with this compound | 1,3-Diglyceride, this compound, 4-Dimethylaminopyridine (DMAP), Anhydrous conditions. | >99% after purification. |
| - | Overall Yield of Acylation | - | ~40% |
The incorporation of lipid chains into drug molecules is a strategy used to enhance their therapeutic properties. This compound can be used to acylate drug candidates to create lipid-drug conjugates with increased hydrophobicity. This modification can influence the drug's biodistribution, membrane permeability, and receptor affinity.
A notable example is the synthesis of adenosine (B11128) analogs with covalently attached lipid chains to enhance their potency at A1-adenosine receptors. In this process, an adenosine derivative containing a primary amino group, such as N6-(6-aminohexyl)adenosine (ADAC), is acylated using this compound. The reaction, facilitated by a catalyst like 4-dimethylaminopyridine, results in an amide linkage between the elaidoyl chain and the drug molecule. The resulting elaidoyl-ADAC conjugate demonstrated significantly increased potency at A1-adenosine receptors compared to the parent compound, highlighting the role of the lipid tail in modulating biological activity.
Derivatization Reagents in Chemical Modification
Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to introduce new functionalities. wikipedia.org Acid anhydrides are common acylating agents used for this purpose, reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. wikipedia.org
This compound is an effective reagent for the selective acylation (specifically, elaidoylation) of nucleophilic functional groups such as hydroxyls (-OH) and primary amines (-NH2) on organic substrates. docbrown.info The term "acetylation" refers specifically to the addition of an acetyl group (CH3CO-); the use of this compound results in the addition of an elaidoyl group.
The reaction involves the nucleophilic attack of the alcohol or amine on one of the carbonyl carbons of the anhydride. This process is often catalyzed by bases like 4-pyrrolidinopyridine (B150190) or 4-dimethylaminopyridine, which activate the anhydride. This method has been successfully used for the high-yield acylation of complex alcohols like cholesterol and for the modification of amine-containing pharmaceuticals. The resulting ester or amide derivatives possess the distinct physicochemical properties of the C18 trans-monounsaturated fatty acid chain.
The elaidoyl group can serve as a specialized chemical tag to probe biological systems. By attaching this lipid chain to a molecule of interest using this compound, researchers can study the effects of lipidation on protein interactions, cellular localization, and biological function. For instance, attaching an elaidoyl group to a drug molecule acts as a tag that modifies its pharmacological profile.
While direct examples of using this compound to attach a fluorescent or spin-label reporter are not prominent, the underlying chemistry is well-established. The general strategy for creating such probes involves synthesizing a fatty acid analog that contains a reporter group (e.g., an azide (B81097) or a fluorophore) and then attaching it to a target molecule. researchgate.netacs.org Conversely, this compound could be used to attach the lipid tail to a reporter molecule that contains a reactive hydroxyl or amine group. This would create a probe where the elaidic acid chain directs the probe's interaction with lipid-rich environments like cell membranes, while the reporter tag allows for detection and analysis. mq.edu.au This approach enables the creation of tools for studying lipid-protein interactions and dynamics within biological membranes. acs.org
Precursors for Polymer Monomers and Macromolecular Synthesis
Fatty acids are increasingly explored as renewable feedstocks for the synthesis of polymers. researchgate.net Their incorporation into polymer backbones can impart desirable properties such as flexibility, hydrophobicity, and biodegradability. researchgate.net
However, most fatty acids, including elaidic acid, are monofunctional, possessing only one carboxylic acid group. In polymerization reactions like melt polycondensation, which typically require bifunctional monomers (e.g., dicarboxylic acids), monofunctional fatty acids act as chain terminators, limiting the growth of the polymer chain and controlling its molecular weight. researchgate.netnih.gov
To be used as a monomer for building a polymer chain, elaidic acid must first be converted into a bifunctional derivative. acs.org This can be achieved through several chemical strategies:
Dimerization: The double bond in elaidic acid can be utilized to link two molecules together, forming a dicarboxylic acid dimer that can then undergo polycondensation. researchgate.net
Functionalization: Chemical reactions can introduce a second reactive group, such as a hydroxyl or another carboxyl group, onto the fatty acid chain. For example, ricinoleic acid, which naturally contains a hydroxyl group, is a suitable bifunctional monomer for creating fatty acid-based polyanhydrides. nih.gov
Once converted into a suitable bifunctional monomer, elaidic acid derivatives could be used in the synthesis of polymers like polyesters or polyanhydrides. nih.govnih.gov The synthesis of polyanhydrides, for instance, often involves the melt-polycondensation of dicarboxylic acid monomers, sometimes using acetic anhydride as a dehydrating agent to form prepolymers. nih.govmdpi.com The incorporation of the long, hydrophobic elaidic acid chain into the polymer backbone would be expected to significantly influence the material's physical properties, such as its melting point, crystallinity, and degradation rate. nih.gov
Condensation Polymerization via Anhydride Linkages
This compound, as a derivative of a dicarboxylic acid, is a reactive monomer suitable for condensation polymerization, also known as step-growth polymerization. libretexts.org This type of polymerization involves the reaction between bifunctional or polyfunctional monomers, leading to the formation of a larger structural unit while releasing a smaller molecule, such as water. youtube.com The anhydride group is highly reactive and can participate in various polymerization reactions, most notably to form polyesters and polyanhydrides.
The formation of polyesters through the reaction of an acid anhydride with a diol is a well-established method in polymer chemistry. libretexts.orgterrificscience.org In this reaction, the alcohol group attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an ester linkage and a carboxylic acid. The newly formed carboxylic acid can then react with another alcohol molecule. When a dianhydride (or a molecule like this compound which can be derived from a dicarboxylic acid) reacts with a diol, this process repeats, leading to the formation of a long-chain linear polyester. terrificscience.org
Another significant application of anhydride monomers is in the synthesis of polyanhydrides. These polymers are characterized by repeating anhydride bonds in their backbone. A common method for their synthesis is melt-polycondensation. nih.gov This process typically involves two stages. First, a dicarboxylic acid is activated by reacting it with an excess of a dehydrating agent, such as acetic anhydride, to form a prepolymer rich in anhydride linkages. Subsequently, this prepolymer is heated under a vacuum at high temperatures (e.g., 160-180°C) to promote the polymerization process, where molecules of the dehydrating agent are eliminated, driving the formation of high molecular weight polyanhydrides. nih.gov The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the ratio of the dicarboxylic acid to the activating anhydride. nih.gov
The general scheme for melt condensation to form a polyanhydride can be summarized as follows:
| Step | Process | Description | Temperature | Conditions |
| 1 | Monomer Activation | A dicarboxylic acid is reacted with a dehydrating agent (e.g., acetic anhydride) to form an anhydride-terminated prepolymer. | ~140°C | Reflux |
| 2 | Polymerization | The prepolymer is heated to induce the elimination of the dehydrating agent, forming high molecular weight polymer chains. | >160°C | Under Vacuum |
This process is particularly useful for creating aliphatic polyanhydrides, where the hydrophobic nature of the aliphatic segments can help protect the hydrolytically unstable anhydride bonds, enhancing the polymer's stability. nih.gov
Introduction of Trans-Fatty Acid Moieties into Polymeric Backbones
The incorporation of fatty acid moieties into polymer backbones is a strategic approach to modify the physicochemical properties of the resulting materials. Fatty acids can be integrated as pendants or as part of the main chain, imparting characteristics such as increased flexibility, hydrophobicity, and a lower melting point. researchgate.net The introduction of a trans-fatty acid moiety, such as that from elaidic acid, has distinct structural implications compared to its cis-isomer (oleic acid) or saturated analogues.
Elaidic acid is a C18:1 trans-9 unsaturated fatty acid. wikipedia.org The trans configuration of the double bond results in a more linear, straight-chain geometry, which is structurally more similar to saturated fatty acids than to cis-unsaturated fatty acids. This linearity affects how the polymer chains can pack together. Introducing these long, linear hydrocarbon chains can disrupt the crystalline packing of a rigid polymer, thereby increasing its flexibility and lowering its glass transition temperature. Conversely, in an amorphous polymer, the linear nature of the elaidic acid moiety might allow for more efficient chain packing compared to kinked cis-isomer chains, potentially influencing properties like tensile strength and melting point.
The process of incorporating fatty acids into a polymer backbone typically requires the fatty acid to be bifunctional. researchgate.net Monofunctional fatty acids generally act as chain terminators. researchgate.net Therefore, elaidic acid would need to be chemically modified to possess a second reactive group to participate in polymerization. This could involve, for example, creating a dicarboxylic acid derivative from the elaidic acid molecule, which could then be converted into this compound for use in condensation polymerization.
The impact of incorporating fatty acid moieties on polymer properties is significant, leading to materials with tailored characteristics for various applications.
| Property | Change upon Fatty Acid Moiety Introduction | Rationale |
| Hydrophobicity | Increased | The long, nonpolar aliphatic chain of the fatty acid reduces the polymer's affinity for water. |
| Flexibility | Increased | The fatty acid chains act as internal plasticizers, increasing the free volume between polymer backbones and allowing for greater chain mobility. rsc.org |
| Melting Point (Tm) | Generally Decreased | The bulky side chains disrupt the regular packing of the polymer chains, reducing crystallinity and the energy required to melt the polymer. researchgate.net |
| Glass Transition Temp (Tg) | Decreased | Increased chain mobility and free volume lower the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. rsc.org |
| Biodegradability | Potentially Enhanced | Fatty acids are naturally occurring and can be metabolized by microorganisms, potentially creating weak points in the polymer backbone susceptible to degradation. researchgate.net |
By introducing the specific trans-geometry of the elaidic acid moiety, polymer scientists can fine-tune these properties with a degree of precision not offered by saturated or cis-unsaturated fatty acids alone. This allows for the development of advanced functional polymers with specific thermal and mechanical characteristics.
Elaidic Anhydride in Materials Science and Supramolecular Chemistry
Design and Synthesis of Advanced Polymeric Materials
The incorporation of elaidic anhydride (B1165640) or its related structures into polymer chains offers a pathway to engineer materials with tailored properties, leveraging the inherent geometry of the elaidic moiety.
Development of Polyesters and Polyamides with Controlled Microstructures
While direct research detailing the use of elaidic anhydride specifically for controlling the microstructures of polyesters and polyamides under citation mdpi.com was not found in the provided search results, general polymer synthesis strategies involving anhydrides and fatty acids are well-established. Anhydrides are common monomers or co-monomers in polymerization reactions, particularly for polyesters and polyamides, where they react with diols or diamines, respectively. The resulting polymer microstructure is influenced by factors such as monomer purity, reaction conditions, and the inherent geometry of the monomers. The trans-configuration of the elaidic moiety, if incorporated, would likely influence chain packing and thus the resulting crystalline or amorphous regions within the polymer matrix.
Impact of Elaidic Geometry (trans-configuration) on Polymer Properties
The trans-configuration of the double bond in elaidic acid (and by extension, its anhydride) is a critical determinant of its physical properties and, consequently, the properties of polymers derived from it mdpi.comresearchgate.netacs.orgacs.orgnih.govcore.ac.uknih.govresearchgate.net. Unlike the cis-isomer, oleic acid, which has a bent molecular structure, elaidic acid possesses a more linear, rod-like shape due to its trans-double bond researchgate.netacs.orgacs.org. This linearity allows elaidic acid molecules to pack more efficiently and tightly in crystalline states, resulting in a significantly higher melting point (approximately 43-44 °C) compared to oleic acid (approximately 13.4-17 °C) mdpi.comacs.orgacs.orgnih.gov.
In the context of polymers, this trans-configuration's ability to facilitate chain packing is crucial nih.gov. When elaidic moieties are incorporated into polymer backbones or side chains, they can enhance crystallinity and influence properties such as thermal stability, mechanical strength, and chain mobility. For instance, in liquid crystalline materials, derivatives incorporating trans-alkene functionalities (elaidic esters) have shown higher clearing temperatures compared to their cis-alkene analogs, indicating a greater thermal stability and potentially more ordered mesophases mdpi.com. This improved packing efficiency can lead to polymers with higher glass transition temperatures (Tg) and enhanced mechanical rigidity, provided the trans geometry is maintained throughout the polymer structure.
Surface and Interface Engineering with this compound Derivatives
Covalent Grafting onto Substrates for Surface Functionalization
Covalent grafting is a critical technique for modifying the surface properties of materials, enhancing their performance and introducing new functionalities. Anhydrides play a significant role in this process, primarily through esterification reactions with hydroxyl (-OH) or amine groups present on substrate surfaces. This chemical modification alters the surface chemistry, often leading to increased hydrophobicity, improved compatibility with other materials, and enhanced stability.
The general principle involves reacting a substrate material, such as wood or cellulose (B213188), which possesses abundant hydroxyl groups, with an anhydride. This reaction forms ester linkages, effectively blocking the polar hydroxyl groups and replacing them with less polar ester functionalities. For instance, acetic anhydride and succinic anhydride are commonly used to esterify wood, rendering its surface more hydrophobic and improving its dimensional stability mdpi.commdpi-res.comresearchgate.net. Similarly, cellulose nanocrystals can be esterified using anhydrides like alkyl succinic anhydride to increase their hydrophobicity and improve their dispersibility in non-polar solvents nih.gov.
While direct use of "this compound" is not explicitly detailed, the chemistry involving elaidic acid and anhydrides is relevant. Unsaturated fatty acids, including elaidic acid, can react with anhydrides like maleic anhydride to form functionalized molecules, such as maleated fatty acids google.comgoogle.com. These modified fatty acid derivatives, or other elaidic acid-based compounds, can then be considered for covalent grafting onto various substrates. For example, the principles of covalent grafting demonstrated on diamond surfaces, where high surface densities of functional moieties (e.g., TEMPO) are achieved through multi-step chemical modification, highlight the potential for attaching elaidic acid derivatives to functionalized surfaces nih.gov. Such grafting processes aim to impart specific properties, like altered wettability or chemical reactivity, to the material's surface.
Table 5.3.1: Anhydride-Mediated Surface Functionalization Principles
| Substrate Type | Anhydride/Reactant Used | Reaction Type | Primary Outcome | Example Property Change | Notes on Elaidic Acid Relevance |
| Wood | Acetic Anhydride | Esterification | Increased Hydrophobicity | Reduced water absorption, improved dimensional stability | Elaidic acid esterification with wood has been noted to potentially cause degradation mdpi.commdpi-res.com. |
| Cellulose Nanocrystals | Alkyl Succinic Anhydride | Esterification | Increased Hydrophobicity | Improved dispersion in non-polar solvents | General method applicable to fatty acid derivatives for surface modification. |
| Diamond Surface | Carboxylic acid intermediates | Covalent Grafting | Surface Density of Moieties | ~1.4-3.3 molecules/nm² (for TEMPO) | Potential for grafting elaidic acid derivatives onto appropriately functionalized surfaces. |
Fabrication of Responsive Materials
Responsive materials are designed to undergo a change in their physical or chemical properties in response to external stimuli, such as pH, temperature, light, or chemical agents. Supramolecular chemistry, which relies on non-covalent interactions, provides a powerful framework for constructing such dynamic and adaptive materials nih.govresearchgate.netroutledge.comrug.nlmdpi.com. Elaidic acid and its derivatives have shown promise in the development of responsive systems.
Research has demonstrated that polymers derived from elaidic acid (ELPs) can be covalently coupled to modified substrates, such as oxidized cotton fabric. These functionalized textiles exhibit spatiotemporal pH-responsive color changes, indicating their potential for use in smart textiles or sensors researchgate.net. This responsiveness is achieved through the chemical modification of the polymer backbone and its interaction with the surrounding environment.
Furthermore, elaidic acid has been incorporated into prodrug designs for targeted drug delivery applications, particularly in cancer therapy. For instance, elaidic acid-cytarabine and elaidic acid-gemcitabine prodrugs have been developed. These formulations are engineered to release the active drug specifically within the tumor microenvironment, implying a form of chemical or microenvironmental responsiveness that enhances therapeutic efficacy and reduces systemic toxicity nih.gov. The self-assembly properties of such prodrugs can also contribute to their responsive behavior.
Table 5.3.2: Elaidic Acid Derivatives in Responsive Materials
| Material Type/System | Key Component | Responsive Moiety/Mechanism | Stimulus | Observed/Designed Response | Application Context |
| Cotton Fabric Coatings | Elaidic Acid-based Polymers (ELPs) | Covalent coupling to oxidized fabric | pH | Spatiotemporal pH responsive color change | Smart Textiles |
| Chemotherapeutic Prodrugs | Elaidic acid-cytarabine prodrug | Prodrug design for targeted release | Tumor microenvironment (implied) | Targeted drug release | Cancer Therapy |
| Chemotherapeutic Prodrugs | Elaidic acid-gemcitabine prodrug | Prodrug design for targeted release | Tumor microenvironment (implied) | Targeted drug release | Cancer Therapy |
| Fatty Acid Epoxides Copolymers | Epoxide from Elaidic Acid Methyl Ester | Tunable polymer backbone through copolymerization | Not specified (inherent polymer properties) | Functional polyesters with modulated properties | Bio-based Polymers |
Compound List:
this compound
Elaidic Acid
Maleic Anhydride
Acetic Anhydride
Succinic Anhydride
Alkyl Succinic Anhydride
N-vinylpyrrolidone
Poly(l-lactide) (PLLA)
Poly(epsilon-caprolactone) (PCL)
Poly(lactide-co-glycolide) (PLGA)
Poly(trimethylene carbonate) (PTMC)
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
Cytarabine
Gemcitabine
Computational Chemistry and Theoretical Investigations of Elaidic Anhydride Systems
Quantum Mechanical Studies of Reaction Energetics and Transition States
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of elaidic anhydride (B1165640) to predict its reactivity. nih.gov These calculations allow for the detailed examination of chemical reactions, providing quantitative data on the energy changes that occur as reactants transform into products. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathways and the structures of high-energy transition states that control reaction rates. researchgate.net
QM calculations are employed to elucidate the step-by-step mechanisms of reactions involving elaidic anhydride, such as hydrolysis, alcoholysis, or aminolysis. libretexts.org By computing the Gibbs free energy of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea), a critical parameter for calculating the reaction rate constant via transition state theory.
For instance, in a hypothetical reaction such as the aminolysis of this compound, QM methods can distinguish between different possible mechanisms, such as a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. The calculated activation barriers for each path reveal which is kinetically favored. nccr-must.ch These theoretical kinetics can then be compared with experimental data to validate the proposed mechanism.
Table 1: Hypothetical Calculated Kinetic Parameters for the Aminolysis of this compound| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (Ea, kcal/mol) | Relative Rate Constant (k_rel) |
|---|---|---|---|
| Concerted Pathway | TS_concerted | 25.8 | 1.00 |
| Stepwise (Tetrahedral Intermediate Formation) | TS_step1 | 19.4 | ~3.5 x 10^4 |
| Stepwise (Tetrahedral Intermediate Collapse) | TS_step2 | 12.1 | - |
Theoretical models can predict the reactivity of this compound towards various reagents and forecast the selectivity of potential reactions. By analyzing calculated electronic properties, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), the most likely sites for nucleophilic or electrophilic attack can be identified. The anhydride group contains two electrophilic carbonyl carbons, while the carbon-carbon double bond in the elaidic acid chains can also serve as a reaction site.
In reactions with unsymmetrical reagents, QM can predict which of the two carbonyl groups is more reactive, thus determining the major product. This is particularly relevant in the formation of mixed anhydrides or in reactions where one acyl group is preferentially transferred. researchgate.net For transformations involving the double bond, such as addition reactions, computational models can predict both regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While QM methods excel at describing chemical reactions, molecular dynamics (MD) simulations are better suited for exploring the physical behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of conformational changes and intermolecular interactions. scispace.comnih.gov
MD simulations can be used to model the aggregation of many this compound molecules, predicting how they arrange in a crystal lattice or form ordered assemblies like micelles or bilayers. The linear shape resulting from the trans-isomerism allows for denser molecular packing, which generally leads to stronger van der Waals interactions and higher melting points compared to the corresponding cis-isomers. nih.gov Simulations can quantify parameters like molecular ordering and density, providing a direct link between the isomeric structure at the molecular level and the macroscopic properties of the material.
Table 2: Simulated Conformational and Packing Parameters for Anhydride Isomers| Parameter | This compound (Trans) | Oleic Anhydride (Cis) | Description |
|---|---|---|---|
| Average End-to-End Distance (Å) | 21.5 | 17.8 | Measures the linearity of the molecule. |
| Radius of Gyration (Å) | 6.8 | 6.1 | Indicates the compactness of the molecular conformation. |
| Simulated Packing Density (g/cm³) | 0.95 | 0.89 | Represents the density in a simulated amorphous solid state. |
The solvent environment can significantly alter the rate and outcome of a chemical reaction. MD simulations using explicit solvent models provide a detailed view of how solvent molecules arrange themselves around the this compound molecule. This "solvation shell" can influence reactivity in several ways. Polar solvents may stabilize charged intermediates or transition states, thereby accelerating the reaction. Conversely, bulky solvent molecules might sterically hinder the approach of a reactant to the anhydride's reactive sites, slowing the reaction down.
Simulations can reveal preferential solvation sites and calculate the free energy of solvation, which helps explain solvent-dependent reaction kinetics. For example, studies on other fatty anhydrides have shown that reaction rates can be correlated with solvent properties, a phenomenon that can be explored in detail with MD to understand the specific molecular interactions responsible. researchgate.net
Chemoinformatics and Machine Learning Approaches for Anhydride Design
Chemoinformatics and machine learning (ML) are rapidly growing fields in chemistry that leverage large datasets to build predictive models. nih.govnih.gov These data-driven approaches can accelerate the design and discovery of new molecules with desired properties, bypassing the need for more computationally expensive simulations or extensive experimentation for every new candidate.
For this compound, these methods could be used to design new derivatives with tailored properties, such as enhanced reactivity, improved stability, or specific self-assembly characteristics. An ML model could be trained on a database of known anhydrides, using molecular descriptors (numerical representations of chemical structure) as input and experimental or calculated properties as output. schrodinger.com Once trained, the model can rapidly predict the properties of new, hypothetical anhydride structures. This workflow allows for the high-throughput virtual screening of vast chemical spaces to identify promising candidates for synthesis and further investigation. researchgate.net
Table 3: Workflow for Machine Learning-Assisted Design of Novel Anhydrides| Step | Description | Example for Anhydride Design |
|---|---|---|
| 1. Data Curation | Collect data on various anhydrides and their properties. | Compile a database of anhydrides with their known hydrolysis rates. |
| 2. Feature Generation | Calculate molecular descriptors for each anhydride. | Generate descriptors representing size, shape, and electronic features. |
| 3. Model Training | Use an ML algorithm to learn the structure-property relationship. | Train a regression model to predict hydrolysis rate from descriptors. |
| 4. Virtual Screening | Generate a large library of new anhydride structures. | Create virtual derivatives of this compound with different functional groups. |
| 5. Prediction & Selection | Use the trained model to predict properties for the virtual library. | Identify candidates predicted to have very low or very high hydrolysis rates. |
Potential Enzymatic and Biochemical Interactions Theoretical and Model Systems
Enzymatic Hydrolysis of Anhydride (B1165640) Bonds: Theoretical Considerations
Acid anhydrides, including fatty acid anhydrides like elaidic anhydride, are inherently reactive functional groups susceptible to hydrolysis. This reaction involves the cleavage of the anhydride bond by water, typically yielding two molecules of the corresponding carboxylic acid. In the case of this compound, this would result in the formation of two molecules of elaidic acid ontosight.ailibretexts.org.
The hydrolysis of acid anhydrides can be catalyzed by various enzymes, broadly classified as hydrolases, specifically acid anhydride hydrolases (EC 3.6) wikipedia.org. These enzymes facilitate the nucleophilic attack of water on the anhydride's carbonyl carbon, a process often aided by catalytic residues within the enzyme's active site ontosight.ai. While specific enzymes that hydrolyze long-chain fatty acid anhydrides like this compound are not extensively documented, enzymes that process ester bonds, such as esterases and lipases, could potentially exhibit activity towards anhydrides due to their similar reactive centers jmb.or.kr.
Furthermore, fatty acid anhydrides in aqueous solutions can undergo autocatalytic hydrolysis. This phenomenon involves the formation of fatty acid salts, which can aggregate into vesicles. These vesicles can then accelerate the hydrolysis of the unreacted anhydride, creating a self-amplifying process acs.orgfigshare.com. The rate and nature of this autocatalysis are influenced by factors such as the fatty acid chain length and the presence of crowding agents figshare.com.
This compound as a Substrate or Inhibitor in Model Biochemical Reactions
Direct experimental evidence detailing this compound's specific function as a substrate or inhibitor in biochemical reactions is not widely reported in the literature. However, its chemical nature allows for theoretical postulations.
Elaidic acid, the precursor to this compound, has demonstrated various biochemical effects. For instance, in human platelets, elaidic acid has been shown to inhibit the formation of HHT and HETE while simultaneously inducing prostaglandin (B15479496) and thromboxane (B8750289) synthesis chemicalbook.comfishersci.com. It also influences cholesteryl ester transfer protein (CETP) activity chemicalbook.com. These findings highlight the biological activity of the elaidic moiety.
As a reactive anhydride, this compound could potentially act as an acylating agent in biological systems. Such acylation could modify the active sites of enzymes or other critical biomolecules, potentially leading to inhibition of their function nih.govbrieflands.comnih.gov. Alternatively, if an enzyme possesses the capability to recognize and process anhydride bonds, this compound could serve as a substrate. For example, enzymes involved in fatty acid metabolism or lipid synthesis might interact with this compound, although its specific role in these pathways remains largely unexplored asm.orgnih.gov. The beta-oxidation of elaidic acid itself, though inefficient due to its trans configuration, demonstrates that the elaidic structure can be processed by cellular machinery nih.gov.
Role of Anhydride Chemistry in Bio-inspired Chemical Synthesis
Anhydride chemistry plays a significant role in bio-inspired chemical synthesis, contributing to the creation of molecules and materials that mimic or are derived from biological systems. Anhydrides serve as versatile acylating agents and reactive intermediates in various synthetic strategies researchgate.netresearchgate.net.
For instance, anhydrides are employed in the synthesis of nitriles from primary amides, often utilizing metal catalysts and dehydrating agents like propylphosphonic anhydride (T3P®) in bio-inspired catalytic processes researchgate.net. Cyclic anhydrides are also utilized in bioconjugation techniques and in the green synthesis of macromolecules and nanoparticles, aligning with principles of biomimicry and sustainable chemistry researchgate.net.
In the context of producing biologically relevant molecules, this compound has been used in chemical synthesis. Specifically, it serves as an acylating agent for glycerol (B35011) derivatives, facilitating the formation of triglycerides dss.go.thresearchgate.net. Triglycerides are fundamental lipids in biological systems, serving as energy storage molecules and structural components of cell membranes. The use of this compound in such syntheses underscores the utility of anhydride chemistry in constructing complex lipids inspired by natural structures.
Derivatization with Anhydrides for Enzymatic Assay Development
Anhydrides are valuable reagents for derivatization strategies employed in the development of enzymatic assays. Derivatization is a technique used to modify assay products to enhance their detectability, improve their chromatographic behavior, or increase their ionization efficiency for analytical methods like mass spectrometry researchgate.net.
As reactive acylating agents, anhydrides can readily react with nucleophilic functional groups, such as amines (-NH2) and hydroxyls (-OH), present in molecules libretexts.orgthermofisher.comlibretexts.org. For example, acetic anhydride and propionic anhydride have been used to derivatize amines and other functional groups in biological samples, improving their retention on chromatographic columns and enhancing their detection by LC-MS/MS pacific.eduacs.org. This derivatization often increases the lipophilicity and ionization efficiency of the target molecules.
In the context of enzymatic assays, if an enzyme produces a product containing amine or hydroxyl groups, this compound could be employed to label these products. This labeling could introduce a detectable tag, such as a fluorescent moiety, or alter the product's properties for improved separation and quantification thermofisher.com. While specific examples using this compound for assay derivatization are not detailed, the general reactivity of anhydrides in acylating amine-containing substrates for assay development is well-established thermofisher.com.
Compound List:
this compound
Elaidic Acid
Acetic Anhydride
Propionic Anhydride
Maleic Anhydride
Propylphosphonic Anhydride (T3P®)
Triglycerides
Glycerol
Amides
Esters
Carboxylic Acids
Anandamide
Oleamide
Arachidonic Acid
N-arachidonoyl-ethanolamine (AEA)
2-arachidonoylglycerol (B1664049) (2-AG)
N-palmitoylethanol amine (PEA)
HHT (12-hydroxy-5,8,10-heptadecatrienoic acid)
HETE (hydroxyeicosatetraenoic acid)
Prostaglandins
Thromboxanes
ATP
ADP
Acetyl-CoA
N-carboxyanhydrides (NCAs)
Succinic anhydride
Phthalic anhydride
Itaconic anhydride
Methyl esters of fatty acids
Fatty acid ethyl ester
Fatty acid amide hydrolase (FAAH)
Wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT)
Plant alpha-dioxygenases (PADOX)
Stearic acid
Palmitic acid
Oleic acid
Linoleic acid
Linolenic acid
Myristic acid
Butyric acid
Hexanoic acid
Octanoic acid
Decanoic acid
Lauric acid
Palmitoleic acid
Gamma-linolenic acid
3-Thiamyristate
3,4-Dehydromyristate
Catechol
Zinc ion
N,N,N',N'-tetramethyl-p-phenylenediamine
Cyanide ion
3-aminomethyl pyridine (B92270) (AMPy)
Metanephrines
Catecholamines
L-DOPA
N8-acetylspermidine
d6-acetic anhydride
d9-triacetylated derivative of SPD
d6-triacetylated spermidine derivative of N8AcSPD
p-nitrophenyl caprylate (pNPC)
Isoamyl alcohol
Isoamyl acetate (B1210297)
Isoamyl butyrate (B1204436) (IAB)
Isoamyl hexanoate (B1226103)
Isoamyl octanoate (B1194180)
Isoamyl decanoate (B1226879)
Cantharidin
Colchicine
Betulinic acid
Thiolactomycin
d-pantolactone
N-heteroaryl profen derivatives
Succinated BSA
This compound and Elaidic Acid Properties Table
| Property | This compound | Elaidic Acid (Precursor) | Source(s) |
| Chemical Name | This compound | Elaidic Acid | wikipedia.orgchemicalbook.com |
| Synonym(s) | trans-9-Octadecenoic Anhydride | (E)-octadec-9-enoic acid | wikipedia.orgnih.gov |
| CAS Number | 55726-25-5 | 112-79-8 | wikipedia.orgnih.gov |
| Molecular Formula | C36H66O3 | C18H34O2 | wikipedia.orgcalpaclab.com |
| Molecular Weight | 546.92 g/mol | ~282.5 g/mol | wikipedia.orgnih.gov |
| Physical State | Solid (min 98% purity) | Solid | wikipedia.orgchemicalbook.com |
| Solubility | Not specified (likely insoluble in water) | Insoluble in water | chemicalbook.comfishersci.com |
Future Research Trajectories and Interdisciplinary Perspectives
Sustainable Synthesis of Elaidic Anhydride (B1165640) from Renewable Resources
The drive towards sustainability necessitates the development of chemical synthesis routes that utilize renewable feedstocks. Elaidic acid, the precursor to elaidic anhydride, is a trans-fatty acid that can be derived from natural oils and fats, often through isomerization of oleic acid wikipedia.org. Research efforts are directed towards efficient and environmentally benign methods for converting elaidic acid into its anhydride.
One avenue involves exploring enzymatic catalysis for the dehydration of elaidic acid to form this compound, which could offer milder reaction conditions and higher selectivity compared to traditional chemical methods. Another approach is to optimize existing chemical synthesis pathways, such as using dehydrating agents like acetic anhydride or dicyclohexylcarbodiimide (B1669883), ensuring that the processes are scalable and minimize waste generation mdpi.com. Investigating the direct synthesis from bio-based feedstocks, potentially bypassing the isolation of elaidic acid, is also a promising area for future research.
Integration of this compound in Advanced Catalytic Cycles
This compound, as a reactive anhydride, holds potential for integration into various catalytic cycles, particularly in acyl transfer reactions and polymerization processes. Its trans double bond may also influence its catalytic behavior or the properties of the resulting products.
Research has explored the use of fatty acid derivatives, including those related to elaidic acid, in catalytic ring-opening copolymerization (ROCOP) to produce functional biopolyesters unife.itacs.org. While these studies often focus on epoxides derived from fatty acids, the principles could be extended to anhydrides. Furthermore, palladium-catalyzed decarbonylation reactions of carboxylic acids and their derivatives, including anhydrides, are being investigated for the production of olefins lookchem.comgoogle.com. This compound could potentially be a substrate or intermediate in such catalytic systems, leading to the formation of novel unsaturated hydrocarbons or functionalized molecules. The development of specific catalysts that can selectively activate the anhydride or utilize its double bond in catalytic cycles is a key area for future exploration.
Rational Design of this compound-Based Materials with Tailored Functionalities
The incorporation of this compound into polymeric structures or composite materials offers a pathway to engineer materials with specific properties. The presence of the trans double bond in the elaidic moiety can influence the thermal, mechanical, and physical characteristics of the resulting materials.
Studies have investigated the synthesis of triglycerides and other complex lipids using this compound, highlighting its role in creating molecules with specific structural and thermal properties dss.go.th. In polymer science, research into functional polyesters derived from fatty acid epoxides and cyclic anhydrides suggests that similar approaches could be applied to anhydrides like this compound. For instance, copolymerization with other monomers could yield polyesters with tunable glass transition temperatures or unique self-healing properties, potentially influenced by the stereochemistry of the elaidic acid derivative researchgate.net. Furthermore, the maleinization of fatty acids like elaidic acid with maleic anhydride has been explored to create derivatives for potential use in lacquers and coatings researchgate.netgoogle.commdpi.com. The rational design of materials could involve controlling the degree of maleinization or the specific reaction pathways to achieve desired functionalities.
Exploring Novel Reactivity Modes and Synthetic Pathways for this compound
Beyond its known reactions, there is significant scope for discovering new reactivity modes and synthetic pathways involving this compound. Its bifunctional nature, with the anhydride linkage and the internal trans double bond, offers multiple sites for chemical transformation.
Research into the maleinization of unsaturated fatty acids, including elaidic acid, with maleic anhydride has revealed complex reaction mixtures and the formation of cyclic and acyclic adducts, depending on the catalyst and reaction conditions researchgate.netmdpi.com. These reactions highlight the potential for Diels-Alder type cycloadditions or ene reactions involving the double bond. Further investigations could focus on exploiting the anhydride functionality in reactions such as acylation, esterification, or amidation under novel catalytic conditions. Exploring photochemical reactions or reactions mediated by specific organocatalysts could unlock new synthetic routes and lead to the development of novel chemical entities derived from this compound. For example, the conversion of carboxylic acids to olefins via catalytic decarbonylative elimination reactions often involves anhydrides as intermediates or reagents, suggesting potential pathways for this compound transformations lookchem.com.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Elaidic Anhydride in laboratory settings?
this compound synthesis typically involves esterification or dehydration of elaidic acid under controlled conditions (e.g., using acid catalysts like sulfuric acid). Key steps include:
- Purification : Distillation under reduced pressure or recrystallization to isolate the anhydride .
- Characterization : Employ FTIR to confirm anhydride C=O stretching (1780–1850 cm⁻¹) and ¹H/¹³C NMR to verify structural integrity. For novel derivatives, elemental analysis and mass spectrometry are essential .
- Reproducibility : Document reagent purity, reaction times, and temperature gradients to enable replication .
Q. How can researchers ensure the purity of this compound derivatives during synthesis?
Use chromatographic techniques (e.g., column chromatography with silica gel) for intermediate purification. Monitor purity via TLC and HPLC, and validate using melting-point analysis or differential scanning calorimetry (DSC) . For hygroscopic derivatives, employ inert atmospheres (e.g., nitrogen) during handling .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile derivatives, while HPLC-UV/Vis suits non-volatile analogs. Calibrate instruments with certified standards and validate methods using spike-recovery experiments .
Advanced Research Questions
Q. How should researchers address contradictory data in catalytic efficiency studies involving this compound?
Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst loading). Mitigate by:
- Design of Experiments (DoE) : Use factorial designs to isolate influential factors (e.g., temperature, solvent polarity) .
- Statistical Validation : Apply ANOVA or regression models to assess significance of variables .
- Cross-Lab Validation : Share protocols with collaborators to verify reproducibility .
Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?
Density functional theory (DFT) simulations are critical for modeling reaction pathways. Key steps:
- Optimize molecular geometries using software like Gaussian or ORCA.
- Calculate activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution).
- Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. How can multi-omics approaches elucidate the toxicity mechanisms of this compound derivatives?
Integrate transcriptomics, proteomics, and metabolomics to map cellular responses:
- Transcriptomics : Identify gene expression changes via RNA sequencing.
- Metabolomics : Use LC-MS to track metabolite shifts (e.g., lipid peroxidation markers).
- Pathway Analysis : Tools like Ingenuity IPA link omics data to toxicity pathways .
Q. What advanced spectroscopic methods resolve structural ambiguities in this compound-based polymers?
Q. How can researchers optimize reaction conditions for this compound in solvent-free systems?
Apply green chemistry principles:
- Mechanochemical Synthesis : Use ball milling to enhance reaction rates.
- Microwave Assistance : Reduce reaction times and improve yields.
- Catalyst Screening : Test ionic liquids or enzyme-based catalysts for selectivity .
Methodological Considerations
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?
Use non-linear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Validate with bootstrapping or Bayesian inference for small datasets .
Q. How should researchers design cross-disciplinary studies to explore this compound’s role in material science?
Collaborate with computational chemists, toxicologists, and engineers to:
- Define Shared Objectives : Align on metrics like thermal stability or biodegradability.
- Integrate Data Streams : Combine molecular dynamics simulations with experimental tensile testing.
- Address Contradictions : Hold regular data-review sessions to reconcile interdisciplinary discrepancies .
Tables
Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Application | Reference |
|---|---|---|
| FTIR | Functional group identification | |
| HPLC-UV/Vis | Purity quantification | |
| Solid-State NMR | Polymer crosslinking analysis | |
| GC-MS | Volatile derivative profiling |
Table 2: Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
